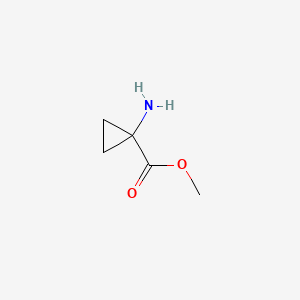

Methyl 1-aminocyclopropanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-aminocyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-8-4(7)5(6)2-3-5/h2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHMCEYIMFSLSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370671 | |

| Record name | methyl 1-aminocyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72784-43-1 | |

| Record name | Methyl 1-aminocyclopropanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72784-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 1-aminocyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Methyl 1-aminocyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-aminocyclopropanecarboxylate (methyl-ACC) is a synthetic derivative of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to the plant hormone ethylene. This technical guide delineates the current understanding of the mechanism of action of methyl-ACC, focusing on its role as an ethylene agonist in plants. While the complete molecular interactions are still under investigation, evidence suggests that methyl-ACC promotes ethylene-related physiological responses by upregulating the expression of genes involved in ethylene biosynthesis, leading to an increase in endogenous ethylene production. This guide provides a comprehensive overview of the ethylene biosynthesis and signaling pathways, summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the core mechanisms to facilitate further research and development in this area.

Introduction

Ethylene is a gaseous plant hormone that regulates a wide array of developmental processes and stress responses, including seed germination, fruit ripening, senescence, and abscission. The biosynthesis of ethylene is a tightly regulated process, with 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS) and ACC oxidase (ACO) being the key enzymes. This compound (methyl-ACC), a structural analog of ACC, has been identified as an agonist of ethylene responses in plants.[1] This guide explores the mechanism by which methyl-ACC exerts its effects, providing a foundation for its potential application as a plant growth regulator.

Core Mechanism of Action

The primary mechanism of action of methyl-ACC is its ability to induce an increase in ethylene production in plant tissues.[1] Unlike some ACC analogs that act as competitive inhibitors of ACC oxidase, methyl-ACC does not appear to directly enhance the enzymatic activity of ACO.[1] Instead, it is proposed that methyl-ACC acts upstream in the ethylene biosynthesis pathway, likely influencing the activity or expression of ACC synthase, the rate-limiting enzyme in ethylene production.[2][3][4][5]

The proposed, though not yet fully elucidated, mechanism involves the following steps:

-

Uptake: Methyl-ACC is likely taken up by plant cells through amino acid transporters, such as the LYSINE HISTIDINE TRANSPORTER1 (LHT1), which is known to transport ACC.[6][7]

-

Metabolic Conversion (Hypothesized): It is hypothesized that intracellular esterases may hydrolyze methyl-ACC to ACC, thereby increasing the intracellular pool of the ethylene precursor.

-

Upregulation of Biosynthesis Genes: Treatment with methyl-ACC has been shown to upregulate the expression of genes encoding for both ACC synthase (ACS) and ACC oxidase (ACO).[1] This transcriptional upregulation leads to an increased capacity for ethylene synthesis.

-

Increased Ethylene Production: The combined effect of potentially increased substrate availability and enhanced enzyme expression results in a significant increase in ethylene production, leading to the observed ethylene-related physiological responses.[1]

Signaling Pathways

The action of methyl-ACC is intrinsically linked to the ethylene biosynthesis and signaling pathways.

Ethylene Biosynthesis (Yang Cycle)

Ethylene is synthesized from the amino acid methionine in a cyclic pathway known as the Yang Cycle.

Ethylene Signaling Pathway

Once produced, ethylene initiates a signaling cascade by binding to receptors located on the endoplasmic reticulum. This leads to the activation of downstream transcription factors and subsequent changes in gene expression.

Quantitative Data

While kinetic data for the interaction of methyl-ACC with ethylene biosynthesis enzymes is not currently available, the following tables summarize the known kinetic parameters for the key enzymes with their natural substrates. This data is crucial for designing experiments to investigate the effects of methyl-ACC.

Table 1: Kinetic Parameters of ACC Synthase (ACS)

| Enzyme Source | Substrate | Km (µM) | Reference |

| Tomato (Lycopersicon esculentum) extract | S-Adenosyl-L-methionine (SAM) | 20 | [3] |

Table 2: Kinetic Parameters of ACC Oxidase (ACO) Isoforms from Arabidopsis thaliana

| Enzyme Isoform | Vmax (nmol ethylene/nmol ACO/min) | Km for ACC (µM) | Reference |

| ACO1 | 4.67 ± 0.26 | 33.33 ± 14.82 | [8] |

| ACO2 | 0.15 ± 0.02 | 14.82 ± 8.25 | [8] |

| ACO5 | 0.58 ± 0.07 | 197.78 ± 57.11 | [8] |

Experimental Protocols

To facilitate further investigation into the mechanism of action of methyl-ACC, detailed protocols for key experiments are provided below.

In Vitro ACC Synthase (ACS) Activity Assay

This protocol is adapted from established methods and is designed to quantify the activity of ACS by measuring the amount of ACC produced from its substrate, SAM.[5][9]

Workflow:

Materials:

-

Purified recombinant ACS enzyme

-

Tricine reaction buffer (e.g., 100 mM Tricine-KOH, pH 8.5, 10 µM pyridoxal phosphate)

-

S-Adenosyl-L-methionine (SAM) chloride solution

-

100 mM Mercuric chloride (HgCl₂) solution

-

Reagents for chemical conversion of ACC to ethylene (e.g., NaOH, NaOCl)

-

Gas-tight vials

-

Gas chromatograph (GC) with a flame ionization detector (FID)

Procedure:

-

Enzyme Preparation: Prepare purified recombinant ACS enzyme.[10]

-

Reaction Setup: In a microcentrifuge tube, combine the purified ACS enzyme with the Tricine reaction buffer.

-

Initiate Reaction: Add SAM chloride solution to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2 hours) with gentle shaking.

-

Stop Reaction: Terminate the reaction by adding HgCl₂ solution.

-

ACC to Ethylene Conversion: Transfer the reaction mixture to a gas-tight vial. Add NaOH and NaOCl to chemically convert the ACC produced into ethylene.

-

Ethylene Measurement: Analyze the headspace of the vial using a gas chromatograph to quantify the amount of ethylene produced.

-

Calculation: Calculate the ACS activity based on the amount of ethylene produced, the reaction time, and the amount of enzyme used.

In Vitro ACC Oxidase (ACO) Activity Assay

This protocol allows for the quantification of ACO activity by measuring the ethylene produced from its substrate, ACC.[8][11]

Workflow:

Materials:

-

Purified recombinant ACO enzyme

-

Reaction buffer (e.g., 50 mM MOPS, pH 7.2, 10% glycerol, 0.1 mM DTT)

-

L-ascorbic acid solution

-

Sodium bicarbonate solution

-

Ferrous sulfate (FeSO₄) solution

-

1-aminocyclopropane-1-carboxylic acid (ACC) solution

-

Gas-tight vials

-

Gas chromatograph (GC) with a flame ionization detector (FID)

Procedure:

-

Enzyme Preparation: Prepare purified recombinant ACO enzyme.[8][12][13][14][15]

-

Reaction Setup: In a gas-tight vial, prepare a fresh reaction mixture containing the reaction buffer, L-ascorbic acid, sodium bicarbonate, and FeSO₄.

-

Enzyme Addition: Add the purified ACO enzyme to the reaction mixture.

-

Initiate Reaction: Add the ACC solution to start the reaction. Seal the vial immediately.

-

Incubation: Incubate the vials at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) with shaking.

-

Ethylene Measurement: Withdraw a sample of the headspace gas from the vial using a gas-tight syringe and inject it into a gas chromatograph for ethylene quantification.

-

Calculation: Determine the ACO activity based on the amount of ethylene produced, the incubation time, and the quantity of enzyme used.

In Vivo Ethylene Measurement by Gas Chromatography

This protocol describes the measurement of ethylene produced by plant tissues treated with methyl-ACC.[16][17]

Workflow:

Materials:

-

Plant material (e.g., leaf discs, seedlings)

-

This compound (methyl-ACC) solution

-

Control solution (e.g., water or buffer)

-

Gas-tight containers (e.g., vials, flasks)

-

Gas chromatograph (GC) with a flame ionization detector (FID)

-

Ethylene standard for calibration

Procedure:

-

Plant Material Preparation: Prepare uniform plant samples (e.g., leaf discs of a specific diameter).

-

Treatment: Apply the methyl-ACC solution or a control solution to the plant material.

-

Incubation: Place the treated plant material in gas-tight containers and seal them. Incubate under controlled conditions (temperature, light) for a defined period.

-

Headspace Sampling: After incubation, use a gas-tight syringe to withdraw a known volume of the headspace gas from the container.

-

GC Analysis: Inject the gas sample into the GC. The GC should be equipped with a suitable column for separating ethylene (e.g., a packed column with silica gel or a PLOT column) and an FID for detection.[17][18][19]

-

Quantification: Compare the peak area of ethylene from the sample to a calibration curve generated using known concentrations of ethylene standard to determine the amount of ethylene produced. Express the results per unit of fresh weight and time.

Conclusion and Future Directions

This compound acts as an ethylene agonist in plants, primarily by upregulating the expression of ethylene biosynthesis genes, which leads to increased ethylene production. While the direct molecular target of methyl-ACC is yet to be definitively identified, its structural similarity to ACC suggests a potential interaction with ACC synthase.

Future research should focus on:

-

Investigating the potential for methyl-ACC to be a substrate or an allosteric activator of ACC synthase using the in vitro assay described.

-

Identifying the specific transcription factors involved in the methyl-ACC-induced upregulation of ACS and ACO genes.

-

Elucidating the uptake and metabolic fate of methyl-ACC in plant cells.

The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to further explore the mode of action of methyl-ACC and to develop its potential applications in agriculture and plant biotechnology.

References

- 1. researchgate.net [researchgate.net]

- 2. 1-Aminocyclopropane-1-carboxylate synthase - Wikipedia [en.wikipedia.org]

- 3. Reprint of: 1-Aminocyclopropanecarboxylate Synthase, a Key Enzyme in Ethylene Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The regulation of 1-aminocyclopropane-1-carboxylic acid synthase gene expression during the transition from system-1 to system-2 ethylene synthesis in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of 1-Aminocyclopropane-1-Carboxylic Acid Uptake Using a Protoplast System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. Protocol: An updated integrated methodology for analysis of metabolites and enzyme activities of ethylene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Random mutagenesis of 1-aminocyclopropane-1-carboxylate synthase: A key enzyme in ethylene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. Current methods for detecting ethylene in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Non-invasive quantification of ethylene in attached fruit headspace at 1 p.p.b. by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 1-aminocyclopropanecarboxylate: An In-depth Technical Guide to its Role as an Ethylene Precursor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Methyl 1-aminocyclopropanecarboxylate (Methyl ACC) and its function as a precursor to ethylene, a critical plant hormone. This document is intended for researchers, scientists, and professionals in drug development who are interested in the physiological effects of ethylene and the use of its precursors in experimental systems. The guide covers the chemical properties of Methyl ACC, its conversion to ethylene within plant tissues, and its applications as a plant growth regulator. Detailed experimental protocols for its use and for the measurement of subsequent ethylene production are provided, alongside a discussion of the ethylene signaling pathway. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams generated with Graphviz (DOT language).

Introduction to Ethylene and its Precursors

Ethylene is a simple gaseous phytohormone that plays a crucial role in a wide array of plant growth and development processes, including seed germination, fruit ripening, leaf senescence, and responses to biotic and abiotic stress.[1][2] The immediate precursor to ethylene in higher plants is 1-aminocyclopropane-1-carboxylic acid (ACC).[3][4][5][6] ACC is synthesized from S-adenosyl-L-methionine (SAM) by the enzyme ACC synthase (ACS) and is subsequently converted to ethylene by ACC oxidase (ACO).[7][8][9][10][11] Due to its direct role in ethylene production, exogenous application of ACC is a common method for inducing ethylene-related responses in experimental settings.[12]

This compound (Methyl ACC) is the methyl ester of ACC. As a structural analog of ACC, it has been identified as an agonist of ethylene response in plants.[13] It is presumed that Methyl ACC is readily absorbed by plant tissues and subsequently hydrolyzed by endogenous esterases to release ACC, which then enters the ethylene biosynthesis pathway. This mode of action makes Methyl ACC a valuable tool for studying ethylene physiology and a potential plant growth regulator for agricultural applications.[13]

Physicochemical Properties of this compound Hydrochloride

This compound is commonly available as its hydrochloride salt, which enhances its stability and solubility in aqueous solutions. The key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₅H₉NO₂ · HCl | [14] |

| Molecular Weight | 151.59 g/mol | [14][15] |

| Appearance | White to off-white crystalline powder | [14][16] |

| Solubility | Soluble in water and methanol | [16] |

| Storage Conditions | 2-8°C, under inert gas, protected from light and moisture | [14][16][17][18] |

| Purity | Typically ≥98% (by TLC) | [14] |

Mechanism of Action: From Methyl ACC to Ethylene

The activity of Methyl ACC as an ethylene precursor is contingent on a two-step process within the plant: intracellular uptake and enzymatic conversion.

Uptake and Hydrolysis

While specific studies on the uptake and metabolism of Methyl ACC are not extensively available, it is hypothesized that due to its ester structure, it is more lipophilic than ACC, potentially facilitating its diffusion across the plant cell membrane. Once inside the cell, it is presumed that non-specific esterases cleave the methyl ester bond, releasing ACC and methanol. The released ACC is then available to the ethylene biosynthesis pathway.

The Ethylene Biosynthesis Pathway

The conversion of the released ACC to ethylene is a critical step in ethylene-mediated physiological responses. This pathway is well-characterized in higher plants.

References

- 1. The regulation of ethylene biosynthesis: a complex multilevel control circuitry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US4298760A - Process for preparing 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]

- 3. Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethylene Synthesis Regulated by Biphasic Induction of 1-Aminocyclopropane-1-Carboxylic Acid Synthase and 1-Aminocyclopropane-1-Carboxylic Acid Oxidase Genes Is Required for Hydrogen Peroxide Accumulation and Cell Death in Ozone-Exposed Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phytotechlab.com [phytotechlab.com]

- 6. lirias.kuleuven.be [lirias.kuleuven.be]

- 7. mdpi.com [mdpi.com]

- 8. Ethylene-independent modulation of root development by ACC via downregulation of WOX5 and group I CLE peptide expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lirias.kuleuven.be [lirias.kuleuven.be]

- 10. mdpi.com [mdpi.com]

- 11. Ethylene Response of Plum ACC Synthase 1 (ACS1) Promoter is Mediated through the Binding Site of Abscisic Acid Insensitive 5 (ABI5) [mdpi.com]

- 12. scbt.com [scbt.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound 72784-42-0 [sigmaaldrich.com]

- 15. Methyl 1-aminocyclopropane-1-carboxylate hydrochloride | C5H10ClNO2 | CID 12760695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. This compound hydrochloride price,buy this compound hydrochloride - chemicalbook [chemicalbook.com]

- 17. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]

- 18. chemscene.com [chemscene.com]

An In-depth Technical Guide on the Structure-Activity Relationship of Methyl 1-aminocyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-aminocyclopropanecarboxylate (methyl-ACC) has been identified as a potent agonist of the plant hormone ethylene. Unlike its parent compound, 1-aminocyclopropanecarboxylic acid (ACC), which is a direct precursor of ethylene, methyl-ACC's mode of action does not involve direct conversion to ethylene via ACC oxidase (ACO). Instead, it upregulates the expression of ethylene biosynthesis genes, leading to an increase in endogenous ethylene production. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of methyl-ACC and its analogs, detailing their synthesis, biological evaluation, and the signaling pathways they modulate. This document is intended to serve as a resource for researchers in plant biology, agrochemicals, and drug development.

Introduction: The Role of Ethylene and its Analogs in Plant Biology

Ethylene is a gaseous phytohormone that plays a crucial role in a wide array of physiological processes in plants, including seed germination, root growth, fruit ripening, leaf senescence, and responses to biotic and abiotic stress.[1][2] The biosynthesis of ethylene is a tightly regulated process, with 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS) and ACC oxidase (ACO) being the key enzymes.[3][4]

Analogs of ACC have been instrumental in elucidating the ethylene biosynthesis and signaling pathways. These analogs can act as either agonists, mimicking the effects of ethylene, or antagonists, blocking ethylene responses. This compound (methyl-ACC) has emerged as a significant ethylene agonist.[5][6] This guide focuses on the structure-activity relationship of methyl-ACC and its derivatives, providing a detailed analysis of the chemical modifications that influence their biological activity.

Synthesis of this compound and its Analogs

The synthesis of this compound and its analogs is a critical step in exploring their structure-activity relationships. Various synthetic routes have been developed for the preparation of 1-aminocyclopropanecarboxylic acid derivatives.

General Synthesis of the 1-Aminocyclopropanecarboxylate Core

A common method for the synthesis of the 1-aminocyclopropane-1-carboxylic acid core involves the cyclization of a glycine equivalent with a 1,2-dihaloethane. One patented process describes the synthesis of 1-aminocyclopropane-1-carboxylic acid from nitroacetate and 1,2-dihaloethane through alkylated cyclization, nitro reduction, and carboxyl hydrolysis.[7]

Esterification to this compound

The final step in the synthesis of methyl-ACC is the esterification of the carboxylic acid group of ACC. This can be achieved using standard esterification methods, such as reaction with methanol in the presence of an acid catalyst.

Synthesis of Analogs

The synthesis of methyl-ACC analogs involves modifications at several positions:

-

N-Substituents: The amino group can be alkylated or acylated to explore the impact of substituents on activity.

-

Ester Moiety: The methyl ester can be varied to other alkyl or aryl esters to investigate the influence of the ester group's size and electronics.

-

Cyclopropane Ring: Substituents can be introduced on the cyclopropane ring to study steric and electronic effects on the molecule's interaction with its target.

Biological Activity and Structure-Activity Relationship (SAR)

The biological activity of methyl-ACC and its analogs is primarily assessed through their ability to elicit ethylene-like responses in plants.

Ethylene Agonist Activity of this compound

Methyl-ACC has been shown to trigger a range of ethylene-related responses in plants, including:

Crucially, studies have demonstrated that methyl-ACC does not directly increase the activity of ACC oxidase (ACO), the enzyme that converts ACC to ethylene.[5][6] Instead, it upregulates the transcription of ethylene biosynthesis genes, leading to an increase in endogenous ethylene production.[5][6]

Structure-Activity Relationship of Analogs

-

The Free Amino Group: The presence of a primary amino group is often crucial for activity. N-acylation or the introduction of bulky N-alkyl groups can significantly reduce or abolish ethylene-like activity.

-

The Ester Group: The nature of the ester group can influence the compound's uptake, transport, and metabolism within the plant, thereby affecting its overall potency.

-

The Cyclopropane Ring: The integrity of the cyclopropane ring is essential for activity. Ring-opened analogs are typically inactive. Substitutions on the ring can modulate activity, with steric hindrance at the 2- and 3-positions often leading to a decrease in potency.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and biological evaluation of methyl-ACC and its analogs.

Synthesis of this compound Hydrochloride

A representative synthesis of the hydrochloride salt of this compound is as follows:

-

Cyclization: React nitroacetate with 1,2-dibromoethane in the presence of a base to form 1-nitrocyclopropanecarboxylate.

-

Reduction: Reduce the nitro group to an amino group using a suitable reducing agent, such as catalytic hydrogenation.

-

Esterification and Salt Formation: Esterify the carboxylic acid with methanol in the presence of hydrochloric acid to yield this compound hydrochloride.

For a more detailed, industrial-scale synthesis protocol, refer to patent CN103864635A.[7]

Biological Assays for Ethylene Agonist Activity

This assay is a classic method to quantify ethylene-like activity.

-

Seed Sterilization and Germination: Sterilize seeds of a model plant (e.g., Arabidopsis thaliana) and germinate them on a sterile medium.

-

Treatment: Transfer seedlings to a medium containing various concentrations of the test compound.

-

Incubation: Incubate the seedlings in the dark for a specified period.

-

Measurement: Measure the length of the primary root.

-

Data Analysis: Plot the root length against the compound concentration to generate a dose-response curve and determine the EC50 value.[7]

This assay assesses the ability of a compound to promote senescence.

-

Leaf Disc Preparation: Excise leaf discs from mature plants.

-

Treatment: Float the leaf discs in a solution containing the test compound.

-

Incubation: Incubate the leaf discs in the dark.

-

Chlorophyll Quantification: At various time points, extract chlorophyll from the leaf discs and measure its absorbance spectrophotometrically. A decrease in chlorophyll content indicates senescence.[8][9]

This assay directly measures the effect of the compound on ethylene biosynthesis.

-

Plant Material Treatment: Treat plant tissues (e.g., leaves, fruits) with the test compound.

-

Incubation: Place the treated tissue in a sealed container.

-

Gas Sampling: After a specific incubation period, withdraw a sample of the headspace gas.

-

Gas Chromatography: Analyze the gas sample using a gas chromatograph equipped with a flame ionization detector (FID) to quantify the ethylene concentration.[5][10][11][12]

Signaling Pathways

The Canonical Ethylene Signaling Pathway

The established ethylene signaling pathway involves a series of membrane-bound receptors and a cytoplasmic kinase cascade. In the absence of ethylene, the receptors activate the CTR1 kinase, which in turn represses the downstream signaling components. When ethylene binds to its receptors, CTR1 is inactivated, leading to the activation of the downstream pathway and ultimately to the transcriptional regulation of ethylene-responsive genes.[13][14][15]

Proposed Mechanism of Action for this compound

Methyl-ACC is proposed to act upstream of the canonical ethylene signaling pathway. It is hypothesized that methyl-ACC, after entering the plant cell, is either directly or indirectly perceived by a yet-to-be-identified receptor or sensor. This interaction initiates a signaling cascade that leads to the upregulation of the expression of genes encoding key enzymes in the ethylene biosynthesis pathway, such as ACS.[5][6][16] This increase in ACS expression leads to a higher rate of ACC synthesis and, consequently, an increase in endogenous ethylene production, which then activates the canonical ethylene signaling pathway.

Visualizations

Ethylene Biosynthesis Pathway

Caption: The ethylene biosynthesis pathway in plants.

Proposed Signaling Pathway for this compound

Caption: Proposed mechanism of action for this compound.

Conclusion and Future Directions

This compound represents an intriguing class of ethylene agonists with a distinct mode of action. While its ability to upregulate ethylene biosynthesis genes is established, the precise molecular targets and the initial steps of its signaling pathway remain to be elucidated. Future research should focus on:

-

Quantitative SAR Studies: A systematic synthesis and biological evaluation of a diverse library of methyl-ACC analogs are needed to establish robust quantitative SAR models. This would involve determining EC50 values for various ethylene-related responses.

-

Target Identification: Identifying the putative receptor or sensor for methyl-ACC is a critical next step. This could be achieved through biochemical approaches such as affinity chromatography or genetic screens for mutants insensitive to methyl-ACC.

-

Elucidation of the Signaling Cascade: Unraveling the signaling components downstream of the initial perception event will provide a more complete understanding of how methyl-ACC upregulates ethylene biosynthesis genes.

A deeper understanding of the SAR and mechanism of action of this compound and its analogs will not only advance our fundamental knowledge of plant hormone biology but also pave the way for the development of novel plant growth regulators with applications in agriculture and horticulture.

References

- 1. The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance [mdpi.com]

- 2. Ethylene biosynthesis and signaling: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Reprint of: 1-Aminocyclopropanecarboxylate Synthase, a Key Enzyme in Ethylene Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Method for the Measurement of Ethylene During Pathogen Infection in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Elongation Changes of Exploratory and Root Hair Systems Induced by Aminocyclopropane Carboxylic Acid and Aminoethoxyvinylglycine Affect Nitrate Uptake and BnNrt2.1 and BnNrt1.1 Transporter Gene Expression in Oilseed Rape - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files.wmich.edu [files.wmich.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. agriculturejournals.cz [agriculturejournals.cz]

- 12. postharvest.ucdavis.edu [postharvest.ucdavis.edu]

- 13. Ethylene signaling pathway - Wikipedia [en.wikipedia.org]

- 14. Ethylene Biosynthesis and Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. The regulation of 1-aminocyclopropane-1-carboxylic acid synthase gene expression during the transition from system-1 to system-2 ethylene synthesis in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Methyl 1-aminocyclopropanecarboxylate as a Novel Ethylene Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethylene is a pivotal gaseous plant hormone that regulates a wide array of physiological and developmental processes, from seed germination to fruit ripening and senescence. The immediate precursor to ethylene is 1-aminocyclopropane-1-carboxylic acid (ACC). This technical guide delves into the discovery and characterization of Methyl 1-aminocyclopropanecarboxylate (Methyl ACC), a structural analog of ACC, as a potent ethylene agonist. Unlike ACC, Methyl ACC is not a direct precursor but rather upregulates the expression of ethylene biosynthesis genes, leading to an increase in endogenous ethylene production. This guide provides a comprehensive overview of the key experiments establishing its agonistic activity, detailed experimental protocols, and a summary of the quantitative data, offering valuable insights for researchers in plant biology and agrochemical development.

Introduction

The regulation of ethylene responses is a cornerstone of agricultural and horticultural practices. While ethylene antagonists have been developed to delay ripening and senescence, the identification of novel ethylene agonists offers opportunities for promoting desirable ethylene-mediated processes. This document focuses on this compound, a compound identified as a novel ethylene agonist. It triggers ethylene-like responses in plants, not by direct conversion to ethylene, but by stimulating the plant's own ethylene synthesis pathway.[1]

Mechanism of Action

This compound acts as an ethylene agonist by inducing the expression of genes involved in the ethylene biosynthesis pathway.[1] This leads to an increased production of endogenous ethylene, which then triggers downstream ethylene signaling and physiological responses. Notably, in vivo and in vitro studies have shown that Methyl ACC does not significantly affect the enzymatic activity of ACC oxidase (ACO), the enzyme that converts ACC to ethylene.[1] This indicates that the agonistic effect is primarily at the transcriptional level of ethylene biosynthesis genes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the characterization of this compound's effects on various ethylene-related physiological responses in Arabidopsis thaliana and tomato (Solanum lycopersicum).

Table 1: Effect of Methyl ACC on Arabidopsis thaliana Root Elongation and Root Hair Formation

| Treatment (6 days) | Primary Root Length (cm) | Root Hair Number | Root Hair Density (number/mm) | Root Hair Length (μm) |

| Mock | 4.5 ± 0.2 | 85 ± 5 | 17 ± 1 | 250 ± 20 |

| 50.0 μM Methyl ACC | 2.1 ± 0.1 | 150 ± 10 | 30 ± 2 | 350 ± 25 |

| 50.0 μM ACC | 1.9 ± 0.1 | 165 ± 12 | 33 ± 2 | 380 ± 30 |

| 1.0 μM AVG | 4.6 ± 0.2 | 82 ± 6 | 16 ± 1 | 240 ± 22 |

| 50.0 μM Methyl ACC + 1.0 μM AVG | 4.4 ± 0.2 | 88 ± 7 | 18 ± 1 | 260 ± 24 |

*Data are presented as mean ± SE of triplicate experiments. *P < 0.01 compared to mock treatment.

Table 2: Effect of Methyl ACC on Dark-Induced Leaf Senescence in Tomato

| Treatment (3 days in darkness) | Chlorophyll Content (mg/g FW) | Fv/Fm | Ion Leakage (%) |

| Mock | 1.8 ± 0.1 | 0.82 ± 0.02 | 15 ± 2 |

| 50.0 μM Methyl ACC | 0.9 ± 0.1 | 0.65 ± 0.03 | 45 ± 4** |

*Data are presented as mean ± SE of triplicate experiments. *P < 0.01 compared to mock treatment.

Table 3: Effect of Methyl ACC on Ethylene Release and Fruit Ripening in Tomato

| Treatment | Ethylene Release from Leaves (nL/g FW/h) | Days to Breaker Stage (Fruit) |

| Mock | 1.2 ± 0.2 | 10 ± 1 |

| 50.0 μM Methyl ACC | 3.5 ± 0.4 | 6 ± 1 |

*Data are presented as mean ± SE of triplicate experiments. *P < 0.01 compared to mock treatment.

Table 4: Relative Expression of Ethylene Biosynthesis Genes in Tomato Leaves Treated with Methyl ACC

| Gene | Relative Expression Level (Fold Change vs. Mock) |

| SlACS2 | 3.2 ± 0.3 |

| SlACS4 | 2.8 ± 0.2 |

| SlACO1 | 4.1 ± 0.4 |

| SlACO3 | 3.5 ± 0.3 |

*Data are presented as mean ± SE of triplicate experiments. *P < 0.01 compared to mock treatment.

Experimental Protocols

Arabidopsis thaliana Root Elongation Assay

-

Seed Sterilization and Plating: Arabidopsis thaliana (Col-0) seeds are surface-sterilized with 75% (v/v) ethanol for 1 minute, followed by 10% (v/v) sodium hypochlorite for 10 minutes, and then rinsed five times with sterile distilled water. Sterilized seeds are plated on Murashige and Skoog (MS) medium containing 1% (w/v) sucrose and 0.8% (w/v) agar.

-

Treatment Application: The MS medium is supplemented with Methyl ACC, ACC, or AVG at the concentrations specified in Table 1. A mock treatment contains the solvent used for the test compounds.

-

Growth Conditions: Plates are stratified at 4°C for 3 days in the dark and then transferred to a growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod.

-

Data Collection: After 6 days of growth, the primary root length is measured using a ruler. The number of root hairs is counted in a 5 mm region from the root tip under a stereomicroscope. Root hair density is calculated as the number of root hairs per mm of root length. Root hair length is measured using imaging software.

Dark-Induced Leaf Senescence Assay in Tomato

-

Plant Material: Fully expanded leaves are detached from 2-month-old tomato plants (Solanum lycopersicum cv. Micro-Tom).

-

Treatment: The petioles of the detached leaves are immersed in a solution containing 50.0 μM Methyl ACC or distilled water (mock) in Petri dishes.

-

Incubation: The Petri dishes are sealed with Parafilm and wrapped in two layers of aluminum foil to ensure complete darkness. The leaves are incubated at 25°C for 3 days.

-

Parameter Measurement:

-

Chlorophyll Content: Chlorophyll is extracted with 80% acetone and the absorbance is measured at 645 nm and 663 nm using a spectrophotometer.

-

Chlorophyll Fluorescence (Fv/Fm): The maximum quantum yield of photosystem II is measured using a chlorophyll fluorometer.

-

Ion Leakage: Leaf discs are incubated in deionized water, and the electrical conductivity of the solution is measured. The discs are then boiled to induce maximum leakage, and the conductivity is measured again. Ion leakage is expressed as a percentage of the total conductivity.

-

Ethylene Release Measurement from Tomato Leaves

-

Sample Preparation: Tomato leaves are treated with 50.0 μM Methyl ACC or a mock solution as described in the senescence assay.

-

Incubation: The treated leaves are placed in sealed vials.

-

Gas Chromatography: After a defined incubation period, a gas sample is withdrawn from the headspace of the vial using a syringe and injected into a gas chromatograph equipped with a flame ionization detector (FID) to quantify the ethylene concentration.

-

Calculation: Ethylene release is calculated based on the concentration, headspace volume, fresh weight of the tissue, and incubation time.

Tomato Fruit Ripening Assay

-

Fruit Selection: Mature green tomato fruits are harvested.

-

Treatment: The fruits are dipped in a solution of 50.0 μM Methyl ACC or a mock solution for 5 minutes and then allowed to air dry.

-

Storage: The treated fruits are stored at 25°C.

-

Data Collection: The number of days for the fruit to reach the "breaker" stage (first sign of color change from green to yellow/pink) is recorded.

Quantitative Real-Time PCR (qRT-PCR) for Ethylene Biosynthesis Genes

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from tomato leaves treated with Methyl ACC or a mock solution using a suitable RNA extraction kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

-

qRT-PCR: The relative expression levels of ethylene biosynthesis genes (SlACS2, SlACS4, SlACO1, SlACO3) are quantified using qRT-PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green). The expression levels are normalized to a reference gene (e.g., actin).

-

Data Analysis: The relative fold change in gene expression is calculated using the 2-ΔΔCt method.

Visualizations

Caption: Proposed mechanism of Methyl ACC as an ethylene agonist.

Caption: Experimental workflow for characterizing Methyl ACC.

Caption: Logical framework of the discovery.

References

Unraveling Ethylene Biosynthesis: A Technical Guide to ACC and Methyl 1-aminocyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal roles of 1-aminocyclopropane-1-carboxylic acid (ACC) and its structural analog, Methyl 1-aminocyclopropanecarboxylate (methyl-ACC), in the biosynthesis of ethylene, a critical phytohormone. This document provides a comprehensive overview of their biochemical mechanisms, comparative efficacy, and the experimental protocols necessary for their study.

Introduction: Differentiating the Precursor and the Agonist

Ethylene is a simple gaseous hormone that regulates a wide array of physiological processes in plants, including growth, development, fruit ripening, and stress responses.[1] The production of this vital molecule is tightly regulated through a well-defined biosynthetic pathway. The immediate precursor to ethylene is 1-aminocyclopropane-1-carboxylic acid (ACC) .[2] ACC is synthesized from S-adenosyl-L-methionine (SAM) by the enzyme ACC synthase (ACS) and is subsequently converted to ethylene by ACC oxidase (ACO).[1][3] The activity of ACS is generally considered the rate-limiting step in ethylene biosynthesis.[4][5]

In contrast, This compound (methyl-ACC) is a synthetic structural analog of ACC.[6][7] It is not a natural intermediate in the ethylene biosynthesis pathway but has been identified as a potent agonist of ethylene responses.[6] Studies have shown that treatment with methyl-ACC can trigger ethylene-like effects in plants, such as restrained root elongation and accelerated fruit ripening.[6] Notably, it appears to exert its effects not by acting as a direct substrate for ACO, but by upregulating the expression of key ethylene biosynthesis genes.[6]

Biochemical Pathways

The biosynthesis of ethylene is a concise and well-elucidated pathway. The introduction of methyl-ACC adds a layer of regulatory complexity, offering a valuable tool for manipulating ethylene production for research and agricultural purposes.

The Canonical Ethylene Biosynthesis Pathway

The production of ethylene from its precursor, methionine, involves three key enzymatic steps:

-

Methionine is converted to S-adenosyl-L-methionine (SAM) by SAM synthetase.[5]

-

SAM is then converted to ACC and 5'-methylthioadenosine (MTA) by the enzyme ACC synthase (ACS) .[5]

-

Finally, ACC is oxidized by ACC oxidase (ACO) in the presence of oxygen to produce ethylene , carbon dioxide, and cyanide.[1]

Proposed Mechanism of Action for this compound

Methyl-ACC acts as an agonist of ethylene responses by influencing the expression of genes involved in the ethylene biosynthesis pathway. While the precise signaling cascade is still under investigation, a proposed mechanism involves the upregulation of ACS and ACO gene transcription. This leads to an increase in the endogenous production of ACC and its subsequent conversion to ethylene. In vivo and in vitro studies have shown that methyl-ACC does not significantly affect the enzymatic activity of ACO directly.[6]

Comparative Efficacy: ACC vs. Methyl-ACC

Quantitative data directly comparing the dose-response of ethylene production induced by ACC versus methyl-ACC is limited in publicly available literature. However, existing studies provide valuable insights into their relative effects.

| Compound | Plant System | Observation | Reference |

| ACC | Tomato Leaves | Direct precursor, readily converted to ethylene. | [6] |

| Methyl-ACC | Tomato Leaves | Treatment resulted in a higher amount of ethylene release compared to the mock control. | [6] |

| ACC | Arabidopsis Seedlings | Induces the classic "triple response" (inhibited root and hypocotyl elongation, exaggerated apical hook). | [8] |

| Methyl-ACC | Arabidopsis Seedlings | Triggers enhanced ethylene-related responses, similar to ACC. | [6] |

| Methyl-ACC | Postharvest Tomato Fruit | Accelerates fruit ripening. | [6] |

Table 1: Summary of a comparative study on ethylene-related responses induced by ACC and Methyl-ACC.

| Gene | Plant System | Treatment | Fold Change in Expression | Reference |

| SlACS2 | Detached Tomato Leaves | Methyl-ACC | Upregulated | [6] |

| SlACO1 | Detached Tomato Leaves | Methyl-ACC | Upregulated | [6] |

| SlACO3 | Detached Tomato Leaves | Methyl-ACC | Upregulated | [6] |

Table 2: Effect of Methyl-ACC on the expression of ethylene biosynthesis genes in tomato leaves.

Experimental Protocols

This section provides detailed methodologies for key experiments to compare the effects of ACC and methyl-ACC on ethylene biosynthesis.

Measurement of Ethylene Production by Gas Chromatography

Objective: To quantify and compare the rate of ethylene production in plant tissues treated with ACC and methyl-ACC.

Materials:

-

Gas-tight vials with septa

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID)

-

Syringes for gas sampling

-

Plant material (e.g., leaf discs, seedlings)

-

Treatment solutions (ACC and methyl-ACC at various concentrations in a suitable buffer)

-

Control solution (buffer only)

Procedure:

-

Prepare leaf discs of a uniform size or use a consistent number of seedlings for each replicate.

-

Place the plant material into the gas-tight vials.

-

Add the respective treatment solutions (a range of concentrations for both ACC and methyl-ACC) or control solution to each vial.

-

Seal the vials immediately.

-

Incubate the vials under controlled conditions (e.g., constant temperature and light) for a defined period.

-

After incubation, use a gas-tight syringe to withdraw a known volume of the headspace gas from each vial.

-

Inject the gas sample into the GC-FID.

-

Quantify the ethylene concentration by comparing the peak area to a standard curve generated with known concentrations of ethylene gas.

-

Express the results as ethylene production rate per unit of fresh weight per hour (e.g., nL g⁻¹ h⁻¹).

In Vitro ACC Oxidase (ACO) Activity Assay

Objective: To determine if methyl-ACC directly affects the enzymatic activity of ACO.

Materials:

-

Crude enzyme extract from plant tissue or purified recombinant ACO

-

Reaction buffer (e.g., MOPS buffer with cofactors like ascorbate and FeSO₄)

-

ACC solution (substrate)

-

Methyl-ACC solution

-

Gas-tight reaction vials

-

Gas chromatograph

Procedure:

-

Prepare a crude enzyme extract from the plant tissue of interest or use a purified recombinant ACO protein.

-

Set up reaction mixtures in gas-tight vials containing the reaction buffer and the enzyme extract.

-

Add either ACC (as the substrate) or a combination of ACC and methyl-ACC to the reaction vials. Include a control with no added ACC.

-

Seal the vials and incubate at a specific temperature for a set time.

-

Measure the ethylene produced in the headspace using gas chromatography as described in section 4.1.

-

Calculate the ACO activity as the rate of ethylene production.

In Vivo ACC Synthase (ACS) Activity Assay

Objective: To assess the effect of methyl-ACC treatment on the overall ACS activity within plant tissues.

Materials:

-

Plant tissue treated with methyl-ACC or a control solution

-

Extraction buffer

-

S-adenosyl-L-methionine (SAM) solution (substrate)

-

Assay to quantify the ACC produced (e.g., derivatization followed by HPLC or a chemical assay that converts ACC to ethylene)

Procedure:

-

Treat plant material with methyl-ACC or a control solution for a specified duration.

-

Homogenize the plant tissue in an extraction buffer to obtain a crude protein extract.

-

Incubate the protein extract with a saturating concentration of SAM.

-

Stop the reaction after a defined time.

-

Quantify the amount of ACC produced during the reaction. This can be done by converting the ACC to ethylene chemically and measuring it by GC, or by using chromatographic methods.

-

Express ACS activity as the amount of ACC produced per unit of protein per hour.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To quantify the transcript levels of ethylene biosynthesis genes (ACS and ACO) in response to methyl-ACC treatment.

Materials:

-

Plant tissue treated with methyl-ACC or a control solution

-

RNA extraction kit

-

cDNA synthesis kit

-

qRT-PCR machine

-

Primers specific for the target ACS and ACO genes and a reference gene

-

SYBR Green or other fluorescent dye-based qPCR master mix

Procedure:

-

Harvest plant tissue at various time points after treatment with methyl-ACC or the control solution.

-

Extract total RNA from the samples.

-

Synthesize first-strand cDNA from the RNA.

-

Perform qRT-PCR using gene-specific primers for the target ACS and ACO isoforms and a stably expressed reference gene for normalization.

-

Analyze the relative gene expression levels using the ΔΔCt method or a standard curve.

Experimental Workflow

The following diagram illustrates a logical workflow for a comprehensive comparison of ACC and methyl-ACC.

Discussion

The study of ACC and methyl-ACC provides valuable insights into the regulation of ethylene biosynthesis. While ACC is the natural and direct precursor, methyl-ACC serves as a powerful chemical tool to stimulate ethylene production through the upregulation of key biosynthetic genes. This technical guide offers the foundational knowledge and experimental frameworks for researchers to further investigate these compounds. Future research should focus on elucidating the precise signal transduction pathway initiated by methyl-ACC and on generating comprehensive dose-response data to better understand its potency relative to ACC. Such knowledge will be instrumental in the development of novel plant growth regulators for agricultural and post-harvest applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative analysis of ethylene precursor ACC in plant samples by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! [frontiersin.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Aminocyclopropane-1-carboxylic acid is a key regulator of guard mother cell terminal division in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation of ethylene gas and comparison of ethylene responses induced by ethylene, ACC, and ethephon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

"Methyl 1-aminocyclopropanecarboxylate" CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-aminocyclopropanecarboxylate is a cyclic amino acid ester of significant interest in agricultural science and potentially in drug development. As a derivative of 1-aminocyclopropanecarboxylic acid (ACC), the immediate precursor to the plant hormone ethylene, this compound serves as a valuable tool for studying ethylene biosynthesis and signaling. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methods for this compound, as well as its role as an ethylene agonist.

Chemical Properties

This compound is commercially available primarily as a hydrochloride salt to improve its stability and solubility. The following table summarizes its key chemical and physical properties.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Citations |

| CAS Number | 72784-43-1 | 72784-42-0 | [1][2] |

| Molecular Formula | C₅H₉NO₂ | C₅H₉NO₂ · HCl | [1][2] |

| Molecular Weight | 115.13 g/mol | 151.59 g/mol | [1][2] |

| Appearance | - | White to almost white powder or crystals | [3] |

| Boiling Point | 136 °C | - | [4] |

| Melting Point | - | 186 °C | [3] |

| Solubility | - | Soluble in water | [3] |

| Storage | Keep in dark place, inert atmosphere, store in freezer, under -20°C | 2-8°C, store under inert gas, hygroscopic, heat sensitive | [3][5] |

| SMILES | O=C(C1(N)CC1)OC | Cl.COC(=O)C1(N)CC1 | [1][2] |

| InChI Key | CSHMCEYIMFSLSS-UHFFFAOYSA-N | CHSDCWKLSHPKFY-UHFFFAOYSA-N | [2][6] |

Experimental Protocols

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is typically achieved through the Fischer esterification of 1-aminocyclopropanecarboxylic acid with methanol in the presence of an acid catalyst.

Principle: The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. The reaction equilibrium is driven towards the product by using an excess of the alcohol.

Materials:

-

1-aminocyclopropanecarboxylic acid

-

Methanol (anhydrous)

-

Hydrogen chloride (gas) or Thionyl chloride (SOCl₂)

-

Diethyl ether (anhydrous)

-

Reaction flask with a reflux condenser and a drying tube

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Rotary evaporator

Procedure:

-

Preparation of Methanolic HCl: Anhydrous hydrogen chloride gas is bubbled through anhydrous methanol, cooled in an ice bath, until saturation. Alternatively, thionyl chloride can be carefully added dropwise to cold, stirred anhydrous methanol to generate HCl in situ.

-

Esterification: 1-aminocyclopropanecarboxylic acid is suspended in the freshly prepared acidic methanol.

-

Reflux: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the excess methanol is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is triturated with anhydrous diethyl ether to precipitate the hydrochloride salt. The solid is then collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound hydrochloride.

Analytical Methods

The purity and identity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

2.2.1. High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure.

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water containing an acidic modifier like formic acid or phosphoric acid to ensure the analyte is in its protonated form.

-

Detection: UV detection at a wavelength between 200-220 nm is appropriate for this compound which lacks a strong chromophore.

-

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.

-

Quantification: Quantification can be performed using an external standard calibration curve.

2.2.2. Gas Chromatography (GC)

-

Principle: GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. Derivatization is often required for polar compounds like amino acid esters to increase their volatility.

-

Derivatization: The amino group can be derivatized, for example, by acylation, to make the compound more volatile and improve its chromatographic properties.

-

Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used.

-

Carrier Gas: Helium or nitrogen is a common carrier gas.

-

Detector: A Flame Ionization Detector (FID) is suitable for the detection of this organic compound.

-

Sample Preparation: The derivatized sample is dissolved in a suitable organic solvent for injection.

Role in Plant Biology: Ethylene Agonist

This compound acts as an agonist of the plant hormone ethylene.[7] It is structurally similar to 1-aminocyclopropanecarboxylic acid (ACC), the natural precursor of ethylene in plants.[7] Application of this compound to plant tissues leads to an increased production of ethylene and elicits ethylene-like physiological responses, such as the triple response in seedlings, leaf senescence, and fruit ripening.[7] This is attributed to its conversion to ACC within the plant cells, which then serves as a substrate for ACC oxidase to produce ethylene.

Ethylene Biosynthesis and Signaling Pathway

The following diagram illustrates the ethylene biosynthesis and signaling pathway in plants, highlighting the point of action of this compound.

Caption: Ethylene biosynthesis and signaling pathway.

Applications in Research and Drug Development

The primary application of this compound is in plant science research as a tool to study the effects of ethylene on plant growth and development. Its ability to be readily absorbed and converted to ACC makes it a convenient substitute for applying gaseous ethylene.

In the context of drug development, while not a direct therapeutic agent, the cyclopropane scaffold is a "bioisostere" for larger or more flexible groups in drug molecules and can be used to improve metabolic stability and binding affinity. The study of amino acid derivatives like this compound can provide insights into the design of novel therapeutic agents that target amino acid metabolic pathways or transporters.

Conclusion

This compound is a valuable chemical for researchers in the field of plant biology. Its well-defined chemical properties and predictable biological activity as an ethylene agonist make it an indispensable tool. The synthetic and analytical methods outlined in this guide provide a foundation for its preparation and quality control. Further research into the biological effects of this and related compounds may uncover new applications in agriculture and beyond.

References

- 1. Ethylene signaling pathway - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. The ethylene signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene [frontiersin.org]

- 5. Ethylene signaling in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ethylene signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US11014872B1 - Production method for 1-amino cyclopropane carboxylic acid nonhydrate - Google Patents [patents.google.com]

Methyl 1-aminocyclopropanecarboxylate Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Methyl 1-aminocyclopropanecarboxylate hydrochloride (CAS Number: 72784-42-0), a key building block and research compound. This document summarizes known data, presents detailed experimental protocols for in-house characterization, and offers a logical workflow for assessing these critical physicochemical properties.

Core Properties

| Property | Data |

| Molecular Formula | C₅H₁₀ClNO₂ |

| Molecular Weight | 151.59 g/mol |

| Appearance | White to off-white crystalline powder or solid.[1][2] |

| Storage Conditions | Recommended long-term storage at -20°C or 2-8°C.[1][3] |

Solubility Profile

Currently, specific quantitative solubility data for this compound hydrochloride in various solvents is not extensively published. However, qualitative descriptions consistently indicate its solubility in polar solvents.

| Solvent | Qualitative Solubility | Quantitative Solubility |

| Water | Soluble, Slightly Soluble[2][3][4] | Data not available. |

| Methanol | Soluble[3] | Data not available |

| Ethanol | Information not available | Data not available |

| DMSO | Sparingly Soluble[4] | Data not available |

Due to the absence of precise quantitative data, it is imperative for researchers to determine the solubility in their specific solvent systems and experimental conditions. The following experimental protocol outlines a standard procedure for this determination.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method to determine the equilibrium solubility of a compound.[5][6][7][8][9]

Objective: To determine the equilibrium solubility of this compound hydrochloride in a selected aqueous buffer or organic solvent at a specific temperature.

Materials:

-

This compound hydrochloride

-

Solvent of interest (e.g., deionized water, phosphate-buffered saline pH 7.4, methanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound hydrochloride to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the selected solvent to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.

-

Allow the mixture to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with the solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of this compound hydrochloride of known concentrations.

-

-

Calculation:

-

Calculate the concentration of the compound in the original supernatant, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Stability Profile

This compound hydrochloride is reported to be a chemically stable compound under standard ambient conditions. However, for research and drug development purposes, a thorough stability assessment under various environmental conditions is crucial.

| Condition | Stability Summary |

| Ambient Temperature | Chemically stable. |

| Elevated Temperature | Specific degradation kinetics are not publicly available. Accelerated stability studies are recommended. |

| pH | Susceptibility to hydrolysis, particularly at extreme pH values, should be evaluated. |

| Light | Photostability data is not available. Testing is recommended as part of stress testing. |

Experimental Protocol: Accelerated Stability Study

This protocol is designed based on the International Council for Harmonisation (ICH) guidelines to assess the stability of this compound hydrochloride under accelerated conditions.[10][11][12][13]

Objective: To evaluate the stability of the compound under accelerated storage conditions to predict its shelf-life and identify potential degradation products.

Materials:

-

This compound hydrochloride (solid form)

-

Stability chambers with controlled temperature and relative humidity (RH)

-

Appropriate sample containers (e.g., glass vials with inert caps)

-

HPLC system with a stability-indicating method (a method that can separate the intact compound from its degradation products)

-

Other analytical instruments as needed for characterization of degradation products (e.g., LC-MS).

Procedure:

-

Sample Preparation:

-

Place a accurately weighed amount of the compound into multiple sample containers.

-

Seal the containers properly.

-

-

Storage Conditions:

-

Place the samples in a stability chamber set to accelerated conditions, for example, 40°C ± 2°C and 75% RH ± 5% RH.

-

Store a set of control samples at the recommended long-term storage condition (e.g., 5°C ± 3°C).

-

-

Time Points for Testing:

-

Pull samples for analysis at predetermined time points. For an accelerated study, typical time points include 0, 1, 3, and 6 months.

-

-

Analytical Testing:

-

At each time point, analyze the samples for:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay: Quantification of the amount of the intact compound remaining using a stability-indicating HPLC method.

-

Degradation Products: Identification and quantification of any impurities or degradation products.

-

-

-

Data Evaluation:

-

Plot the assay of the compound as a function of time.

-

Determine the rate of degradation.

-

Identify and, if necessary, characterize any significant degradation products.

-

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of a research compound like this compound hydrochloride.

Caption: Experimental workflow for solubility and stability testing.

This in-depth guide provides researchers, scientists, and drug development professionals with a foundational understanding of the solubility and stability aspects of this compound hydrochloride. The provided experimental protocols serve as a starting point for generating crucial in-house data to support research and development activities.

References

- 1. Biological Binding Assay Reagent Alcian Yellow Sulfobromophthalein Disodium Salt Hydrate Alcian Blue 8GX ADA Tetrazolium Blue Chloride Phenolphthalein Monophosphate Bis(cyclohexylammonium)Salt Maleimide Aminomethane sulfonicAcid Tri(4-morpholino)phosphine Oxide Phenolphthalein Disulfate Tripotassium Salt Thymolphthalein Monophosphate Magnesium Salt Thymolphthalein Monophosphate Disodium Salt 1-Naphtholphthalein Monophosphate Disodium Salt 1-Naphtholphthalein Monophosphate Magnesium Salt 2,4-Dichlorobenzenediazonium Tetrafluoroborate 2,4-Dichlorobenzenediazonium 1,5-Naphthalenedisulfonate Hydrate 3-(N-Tosyl-L-Alaninyloxy)Indole Fluorescent probes [advbiopharm.com]

- 2. CAS 72784-42-0: 1-aminocyclopropane-1-carboxylic acid*meth… [cymitquimica.com]

- 3. 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride | 3068-34-6 | Benchchem [benchchem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. bioassaysys.com [bioassaysys.com]

- 10. database.ich.org [database.ich.org]

- 11. ema.europa.eu [ema.europa.eu]

- 12. www3.paho.org [www3.paho.org]

- 13. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

"Methyl 1-aminocyclopropanecarboxylate" uptake and transport in plants

An In-depth Technical Guide on the Uptake and Transport of Methyl 1-aminocyclopropanecarboxylate in Plants

Authored for: Researchers, Scientists, and Drug Development Professionals December 2025

Executive Summary

This compound (Methyl ACC) has been identified as a potent ethylene agonist in plants, capable of inducing significant ethylene-related physiological responses.[1] While its biological effects are well-documented, the precise mechanisms governing its uptake and transport remain uncharacterized in published literature. This guide posits a primary uptake mechanism involving the enzymatic hydrolysis of Methyl ACC into its parent compound, 1-aminocyclopropanecarboxylate (ACC), and methanol. The resulting ACC, the immediate precursor to ethylene, is then transported into plant cells and throughout the plant via established amino acid transport systems.

This document provides a comprehensive overview of the well-characterized ACC transport machinery, primarily focusing on the LYSINE HISTIDINE TRANSPORTER (LHT) family, as the most probable pathway for the uptake of ACC derived from Methyl ACC.[2][3] We present available quantitative data for these transporters, detailed experimental protocols for investigating Methyl ACC uptake and metabolism, and logical diagrams of the key pathways and workflows to facilitate future research in this area.

Introduction: Methyl ACC as an Ethylene Agonist

Ethylene is a gaseous phytohormone that regulates a vast array of developmental processes and stress responses.[1] Its biosynthesis is tightly controlled, with the final step being the conversion of ACC to ethylene by ACC oxidase (ACO).[1] Methyl ACC, a structural analog of ACC, has been shown to elicit ethylene-like responses, including restrained root elongation, promotion of leaf senescence, and acceleration of fruit ripening.[1] Interestingly, treatment with Methyl ACC leads to a significant increase in ethylene emissions from plant tissues, an effect that is not caused by the direct activation of ACO enzymes.[1] This suggests that Methyl ACC acts as a pro-hormone, which is converted into the active precursor, ACC, within the plant. Understanding how Methyl ACC enters plant cells is therefore critical to optimizing its use as a potential plant growth regulator.

The ACC Transport System: A Probable Model for Methyl ACC Uptake

Given the lack of direct research on Methyl ACC transporters, the well-elucidated transport system for its parent compound, ACC, serves as the primary model. ACC, being a cyclic non-proteinogenic amino acid, is transported by general amino acid permeases.

Key Transporters: The LHT Family

The LYSINE HISTIDINE TRANSPORTER (LHT) family, particularly LHT1 and LHT2, have been identified as key players in ACC transport.[2][4]

-

LHT1: This is a high-affinity, broad-specificity amino acid transporter.[5][6] It is robustly expressed in the rhizodermis (root epidermis) and leaf mesophyll cells.[5][6] Its localization at the plasma membrane allows it to mediate the uptake of amino acids—and by extension, ACC—from the soil and the apoplast (the space between cells).[5] Genetic studies have shown that lht1 mutants exhibit a significant (approximately 40%) reduction in radiolabeled ACC uptake in leaf mesophyll protoplasts, confirming its role in ACC transport.[3]

-

LHT2: This paralog of LHT1 also functions as an ACC transporter. Genetic complementation tests have shown that expressing LHT2 in an lht1 mutant background restores ACC sensitivity, providing strong evidence for its role in ACC uptake.[2][4]

Proposed Mechanism: Uptake via Hydrolysis

Methyl ACC is the methyl ester of ACC. In biological systems, ester bonds are susceptible to hydrolysis by ubiquitous esterase enzymes, which cleave the ester into a carboxylic acid and an alcohol.[7] We propose that Methyl ACC is not transported directly in its ester form but is first hydrolyzed into ACC and methanol either in the apoplast or immediately following diffusion across the cell membrane. The resulting ACC is then actively taken up by transporters such as LHT1 and LHT2.

Long-Distance Transport

Once inside the plant, ACC is a mobile signal. It is transported over long distances through both the xylem and phloem vascular tissues, allowing stress signals originating in the roots to trigger ethylene responses (e.g., leaf epinasty) in the shoots.[3] This systemic transport is crucial for coordinating whole-plant responses to localized stimuli.

Quantitative Data on ACC Transport

Direct kinetic data for Methyl ACC transport is currently unavailable. However, studies on the LHT1 transporter using other amino acid substrates and ACC itself provide valuable quantitative insights into the efficiency of the transport system likely responsible for its uptake post-hydrolysis.

| Transporter | Organism/System | Substrate | Parameter | Value | Citation(s) |

| AtLHT1 | S. cerevisiae (mutant) | L-Proline | Km | ~10 µM | [5] |

| AtLHT1 | S. cerevisiae (mutant) | L-Glutamate | Km | ~14 µM | [5] |

| AtLHT1 | S. cerevisiae (mutant) | L-Histidine | Km | 400 µM | [8] |

| AtLHT1 | S. cerevisiae (mutant) | L-Lysine | Km | 175 µM | [8] |

| AtLHT1 | A. thaliana protoplasts | 14C-ACC | Uptake Reduction in lht1 mutant | 40% | [3] |

| AtLHT1 | A. thaliana seedlings | L-Glutamine | Uptake Reduction in lht1 mutant | 85% | [5] |

| AtLHT1 | A. thaliana seedlings | L-Glutamate | Uptake Reduction in lht1 mutant | 73% | [5] |

Table 1: Summary of kinetic and uptake data for the Arabidopsis LHT1 transporter. Km (Michaelis constant) indicates the substrate concentration at which the transport rate is half of Vmax.

Key Experimental Protocols

To facilitate further research into Methyl ACC, this section provides detailed methodologies for key experiments.

Protocol for Radiolabeled Ligand Uptake Assay in Plant Tissues

This protocol is adapted from methods used for studying the uptake of radiolabeled molecules like azelaic acid and ACC.[3][9] It is designed to quantify the uptake of 14C-Methyl ACC or 14C-ACC into leaf discs.

Materials:

-

4-week-old Arabidopsis plants (or other species of interest).

-

Radiolabeled substrate (e.g., 14C-Methyl ACC or 14C-ACC).

-

6-well multiwell plates.

-

Uptake Buffer: 0.5 M MES stock solution (pH 5.7).

-

Wash Buffer: Ice-cold Uptake Buffer.

-

4-mm diameter cork borer.

-

Low-speed orbital shaker.

-

Liquid scintillation vials and cocktail.

-

Scintillation counter.

Procedure:

-

Leaf Disc Isolation: From healthy, fully expanded leaves of 4-week-old plants, isolate approximately 15 leaf discs (4-mm diameter) per biological replicate using a cork borer. Avoid the mid-vein.

-

Pre-incubation: Transfer the leaf discs into a well of a 6-well plate containing 2 mL of Uptake Buffer. Allow them to equilibrate for at least 30 minutes on a low-speed orbital shaker.

-

Uptake Initiation: Prepare the treatment solution by diluting the radiolabeled substrate in Uptake Buffer to the desired final concentration (e.g., 10 µM) and specific activity. Remove the equilibration buffer from the wells and add 2 mL of the radiolabeled treatment solution.

-

Incubation: Place the plate on the orbital shaker and incubate for the desired time course (e.g., 10, 30, 60, 120 minutes).

-

Uptake Termination and Washing: To stop the reaction, rapidly remove the treatment solution using a pipette. Immediately wash the discs three times with 2 mL of ice-cold Wash Buffer to remove extracellular radiolabel.

-